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Compound of Interest

Compound Name: Cedirogant

Cat. No.: B3325134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and

frequently asked questions (FAQs) regarding the potential off-target effects of Cedirogant
(ABBV-157), a selective Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse

agonist. Although the clinical development of Cedirogant was discontinued, understanding its

off-target profile is crucial for researchers working with this compound or developing other

RORγt inhibitors.

Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Cedirogant?

A1: Cedirogant is an inverse agonist of the nuclear receptor RORγt, a key transcription factor

for the differentiation and function of T helper 17 (Th17) cells.[1] By binding to RORγt,

Cedirogant inhibits its transcriptional activity, leading to a reduction in the production of pro-

inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1] This mechanism

was investigated for the treatment of psoriasis, a Th17-mediated autoimmune disease.[1]

Q2: Why was the clinical development of Cedirogant discontinued?

A2: The development of Cedirogant was terminated due to findings from a preclinical chronic

toxicology study.[2] Specifically, a 39-week study in dogs revealed a rapid decline in the clinical

condition of some animals, characterized by significant body weight loss and gastrointestinal
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(GI) signs.[1] These findings raised safety concerns that led to the discontinuation of the Phase

II clinical trial in psoriasis patients.[1]

Q3: What are the known or suspected off-target effects of Cedirogant?

A3: Based on preclinical studies in rats and dogs, the primary off-target effects of concern for

Cedirogant include:

Gastrointestinal (GI) Events: As observed in the toxicology studies, Cedirogant was

associated with GI adverse effects.[1]

Lymphopenia: A reduction in the number of lymphocytes was identified as a potential risk.

Anemia: A decrease in red blood cell count was also noted as a safety concern.

Additionally, while not directly reported for Cedirogant, ocular events have been monitored in

clinical trials of other RORγt inhibitors, suggesting a potential for class-wide off-target effects in

this area.

Q4: Does Cedirogant interact with other ROR isoforms?

A4: Cedirogant is described as a selective RORγt inverse agonist, suggesting it has a higher

affinity for RORγt compared to other ROR isoforms like RORα and RORβ. However, specific

quantitative data, such as IC50 or Ki values for Cedirogant's activity on RORα and RORβ, are

not publicly available. Achieving high selectivity is a critical aspect of developing safe RORγt

inhibitors to avoid off-target effects associated with the inhibition of other ROR family members.

Q5: Is Cedirogant known to inhibit any drug transporters?

A5: Yes, there is evidence to suggest that Cedirogant is an inhibitor of the Breast Cancer

Resistance Protein (BCRP), an ABC transporter involved in the disposition of many drugs. At a

dose of 375 mg once daily, Cedirogant was shown to significantly increase the exposure of

rosuvastatin, a known BCRP substrate. However, a specific IC50 value for Cedirogant's
inhibition of BCRP is not publicly available. This interaction is an important consideration for

any in vitro or in vivo studies involving Cedirogant, as it could lead to drug-drug interactions.
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Issue 1: Unexpected cytotoxicity or reduced cell viability in in vitro experiments.

Possible Cause: This could be related to the on-target effect of RORγt inhibition in immune

cells (e.g., Th17 cells), leading to apoptosis, or it could be an off-target cytotoxic effect on

other cell types.

Troubleshooting Steps:

Confirm On-Target Effect: Measure the expression of RORγt in your cell line. If RORγt is

not expressed, the observed cytotoxicity is likely off-target.

Dose-Response Analysis: Perform a dose-response curve to determine the concentration

at which cytotoxicity occurs. Compare this with the concentration required for RORγt

inhibition.

Use Control Compounds: Include a structurally different RORγt inhibitor as a control to see

if the effect is specific to Cedirogant's chemical scaffold.

Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the cell death is

apoptotic.

Issue 2: Discrepancies between in vitro and in vivo results, particularly regarding inflammatory

responses.

Possible Cause: The in vivo off-target effects of Cedirogant, such as GI toxicity or

lymphopenia, may confound the interpretation of its on-target efficacy.

Troubleshooting Steps:

Monitor Animal Health: In animal studies, closely monitor for signs of toxicity, including

weight loss, changes in food and water intake, and signs of GI distress.

Hematological Analysis: Perform complete blood counts (CBCs) to assess for

lymphopenia and anemia.

Histopathological Examination: At the end of the study, perform a histopathological

analysis of the GI tract and lymphoid organs to identify any treatment-related changes.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the exposure of

Cedirogant with both the desired on-target effect (e.g., IL-17 reduction) and any observed

toxicities to understand the therapeutic window.

Quantitative Data Summary
The following table summarizes the available quantitative data for Cedirogant. It is important to

note that specific IC50 values for off-target interactions are not publicly available.

Target Interaction Type IC50 / Potency Data Source

RORγt Inverse Agonist

Model-estimated half-

maximal inhibitory

concentration for ex

vivo IL-17A inhibition:

0.56 mg/L

RORα Inverse Agonist Not publicly available -

RORβ Inverse Agonist Not publicly available -

BCRP Inhibitor Not publicly available -

Experimental Protocols
Protocol 1: Assessing RORγt Target Engagement via IL-17A Secretion Assay

This protocol provides a general method for evaluating the on-target activity of Cedirogant by

measuring its effect on IL-17A secretion from human peripheral blood mononuclear cells

(PBMCs).

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with

10% fetal bovine serum and antibiotics.

Th17 Differentiation: Stimulate the PBMCs with a Th17-polarizing cocktail (e.g., anti-

CD3/CD28 beads, IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4 antibodies) for 3-5 days.
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Cedirogant Treatment: Add Cedirogant at various concentrations to the cell cultures at the

time of stimulation. Include a vehicle control (e.g., DMSO).

Cytokine Measurement: After the incubation period, collect the cell culture supernatants and

measure the concentration of IL-17A using an enzyme-linked immunosorbent assay (ELISA)

or a multiplex cytokine assay.

Data Analysis: Plot the IL-17A concentration as a function of the Cedirogant concentration

and calculate the IC50 value.

Protocol 2: General Workflow for Off-Target Liability Screening

To investigate potential off-target effects of a compound like Cedirogant, a tiered screening

approach is recommended.

Broad Kinase Panel Screening: Screen Cedirogant against a panel of several hundred

kinases at a fixed concentration (e.g., 1 or 10 µM) to identify potential off-target kinase

interactions.

Receptor Profiling: Test Cedirogant for binding to a broad panel of G-protein coupled

receptors (GPCRs), ion channels, and nuclear receptors.

Transporter Inhibition Assays: Evaluate the inhibitory activity of Cedirogant against key drug

transporters, such as BCRP, P-glycoprotein (P-gp), and the organic anion transporting

polypeptides (OATPs), using in vitro vesicle or cell-based assays.

Follow-up Dose-Response: For any significant "hits" from the initial screens, perform dose-

response experiments to determine the IC50 or Ki values for the off-target interactions.

Cellular Assays: For confirmed off-target interactions, develop or utilize cellular assays to

assess the functional consequences of these interactions.
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Caption: On-target signaling pathway of Cedirogant.
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Caption: Experimental workflow for off-target assessment.
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Caption: Logical relationship of Cedirogant's interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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